molecular formula C8H10N2O4S B13631846 1-(3-Nitrophenyl)ethane-1-sulfonamide

1-(3-Nitrophenyl)ethane-1-sulfonamide

Cat. No.: B13631846
M. Wt: 230.24 g/mol
InChI Key: PHQMGIQYENJKQL-UHFFFAOYSA-N
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Description

1-(3-Nitrophenyl)ethane-1-sulfonamide is an organic compound characterized by the presence of a nitrophenyl group attached to an ethane sulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Nitrophenyl)ethane-1-sulfonamide typically involves the reaction of 3-nitrobenzene with ethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: 1-(3-Nitrophenyl)ethane-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include amino derivatives, substituted sulfonamides, and other functionalized compounds .

Scientific Research Applications

1-(3-Nitrophenyl)ethane-1-sulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-Nitrophenyl)ethane-1-sulfonamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or biological effects .

Comparison with Similar Compounds

  • 1-(4-Nitrophenyl)ethane-1-sulfonamide
  • 1-(2-Nitrophenyl)ethane-1-sulfonamide
  • 1-(3-Nitrophenyl)propane-1-sulfonamide

Comparison: 1-(3-Nitrophenyl)ethane-1-sulfonamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and potency in various applications .

Properties

Molecular Formula

C8H10N2O4S

Molecular Weight

230.24 g/mol

IUPAC Name

1-(3-nitrophenyl)ethanesulfonamide

InChI

InChI=1S/C8H10N2O4S/c1-6(15(9,13)14)7-3-2-4-8(5-7)10(11)12/h2-6H,1H3,(H2,9,13,14)

InChI Key

PHQMGIQYENJKQL-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=CC=C1)[N+](=O)[O-])S(=O)(=O)N

Origin of Product

United States

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